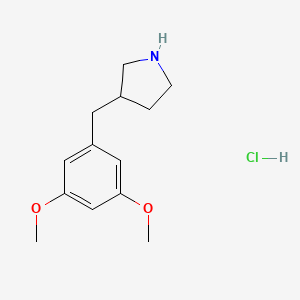![molecular formula C14H18F3NO5 B1402820 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate CAS No. 1361115-28-7](/img/structure/B1402820.png)
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate
Vue d'ensemble
Description
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate is a synthetic compound with the molecular formula C14H18F3NO5 . It has gained attention in the scientific community due to its potential for various applications in research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring (a four-membered cyclic amine), attached to a benzyl group through an ether linkage. The benzyl group is substituted with two methoxy groups at the 3 and 5 positions .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Development of Novel Ligands : A study described the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, using a coupling process and deprotection with trifluoroacetic acid (TFA). The methodology included overcoming previous automation issues in Stille coupling reactions, highlighting its significance in chemical synthesis and radiochemistry (Karimi & Långström, 2002).
Multicomponent Coupling Reactions : Research involving trifluoroacetic acid highlighted a metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This process yields N-aryl β-amino and γ-amino alcohol derivatives, illustrating the compound's role in facilitating complex chemical reactions (Roy, Baviskar & Biju, 2015).
Selective Deprotection in Organic Synthesis : A study presented the chemoselective deprotection of 3,4-dimethoxybenzyl (3,4DMB) ethers in the presence of various other ethers using phenyliodine bis(trifluoroacetate) (PIFA). This selective deprotection process underlines the compound's role in precise synthetic chemistry applications (Watanabe & Katoh, 2011).
Biological and Medicinal Chemistry
Synthesis of Bioactive Molecules : Research showcased the synthesis of 3,4-dimethoxybenzyl (3,4DMB) ethers and their use in creating bioactive molecules, such as BAF312 (Siponimod), which completed phase 2 clinical trials for multiple sclerosis (Pan et al., 2013).
Developing Azetidine-based Structures : A study demonstrated strain-release reactions of azabicyclo[1.1.0]butyl carbinols, leading to the formation of keto 1,3,3-substituted azetidines and spiroepoxy azetidines. This emphasizes the role of azetidine structures in medicinal chemistry (Gregson, Noble & Aggarwal, 2021).
Antioxidant Properties : Certain synthesized compounds containing the dimethoxyphenol moiety demonstrated significant free-radical scavenging abilities, showcasing the potential therapeutic applications of such compounds (Hussain, 2016).
Propriétés
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.C2HF3O2/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12;3-2(4,5)1(6)7/h3-5,12-13H,6-8H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINSLYDYFDRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CNC2)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)


![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)

![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
